Dimethyl 5-hydroxy-3-methylphthalate
Overview
Description
Dimethyl 5-hydroxy-3-methylphthalate is an organic compound with the molecular formula C₁₁H₁₂O₅ and a molecular weight of 224.21 g/mol . It is a derivative of phthalic acid and is characterized by the presence of two methoxy groups, a hydroxyl group, and a methyl group attached to the phthalate backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 5-hydroxy-3-methylphthalate can be synthesized through the esterification of 5-hydroxy-3-methylphthalic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves refluxing the reactants under anhydrous conditions to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-hydroxy-3-methylphthalate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: 5-Keto-3-methylphthalate or 5-carboxy-3-methylphthalate.
Reduction: 5-Hydroxy-3-methylphthalic alcohol.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Dimethyl 5-hydroxy-3-methylphthalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and plasticizers.
Mechanism of Action
The mechanism of action of dimethyl 5-hydroxy-3-methylphthalate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The hydroxyl and ester groups play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl phthalate
- Dimethyl 5-hydroxyphthalate
- Dimethyl 3-methylphthalate
Uniqueness
Dimethyl 5-hydroxy-3-methylphthalate is unique due to the presence of both hydroxyl and methyl groups on the phthalate backbone, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in specific reactions and applications that other similar compounds may not be suitable for .
Properties
IUPAC Name |
dimethyl 5-hydroxy-3-methylbenzene-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-6-4-7(12)5-8(10(13)15-2)9(6)11(14)16-3/h4-5,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTPLHDHJMZBKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)C(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101334190 | |
Record name | Dimethyl 5-hydroxy-3-methylphthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101334190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63559-21-7 | |
Record name | Dimethyl 5-hydroxy-3-methylphthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101334190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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